1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde
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Overview
Description
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O and a molecular weight of 146.15 g/mol . This compound is characterized by a pyridine ring fused to a pyrrole ring, with an aldehyde functional group at the 6-position. It is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis and Madelung synthesis are often employed to prepare pyrrolo[2,3-b]pyridine derivatives . Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring.
Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyridine derivatives.
Scientific Research Applications
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By binding to these receptors, the compound can modulate signaling pathways involved in cancer progression and other diseases.
Comparison with Similar Compounds
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
1H-pyrrolo[3,2-c]pyridine: Another structural isomer with different electronic properties and reactivity.
6-Bromo-1H-pyrrolo[3,2-b]pyridine: A halogenated derivative with enhanced reactivity in substitution reactions.
The uniqueness of this compound lies in its specific functional group placement, which imparts distinct chemical and biological properties.
Biological Activity
1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
This compound has the molecular formula C8H6N2O and a molecular weight of approximately 150.15 g/mol. The compound features a pyrrole ring fused with a pyridine ring, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Fibroblast Growth Factor Receptors (FGFRs) : The compound has shown inhibitory effects on FGFRs, which are critical in cellular processes such as proliferation and differentiation. Inhibition of FGFR signaling pathways is a promising strategy for cancer therapy due to their role in tumor growth and metastasis .
- Kinase Inhibition : Similar compounds have demonstrated potential as inhibitors of various kinases involved in cell signaling pathways. This suggests that this compound may also act on kinases like SGK-1, which is implicated in cancer progression .
Table 1: Biological Activities of this compound
Case Study 1: FGFR Inhibition
A study evaluated a series of pyrrolo derivatives for their activity against FGFRs. Among them, a derivative closely related to this compound exhibited potent inhibitory activity against FGFRs. The compound demonstrated an IC50 value as low as 7 nM for FGFR1, indicating strong potential for therapeutic applications in cancer treatment .
Case Study 2: Apoptosis Induction
In vitro studies on breast cancer cell lines showed that treatment with derivatives of this compound resulted in significant apoptosis induction. This effect was linked to the inhibition of FGFR signaling pathways, which are often dysregulated in tumors .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate precursors that contain both pyrrole and pyridine moieties.
- Oxidation Techniques : The aldehyde functional group can be introduced through oxidation methods from corresponding alcohol or other functional groups .
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-5,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLUESWIQOAEBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649802 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020056-33-0 |
Source
|
Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What insights does the crystal structure provide about the interaction between 1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde and Cytochrome C Peroxidase W191G-Gateless?
A: While the provided abstract does not detail the specific interactions, the crystal structure of Cytochrome C Peroxidase W191G-Gateless in complex with this compound [] can offer valuable insights into:
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